molecular formula C29H23ClN4O2S B11976961 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11976961
M. Wt: 527.0 g/mol
InChI Key: QKSCZKLTZOARMD-FDAWAROLSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C29H23ClN4O2S This compound is notable for its unique structure, which includes a benzimidazole ring fused with a chlorobenzyl group, and a phenoxyphenyl group linked through a thioether and hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as thiourea, to introduce the thioether linkage.

    Hydrazide Formation: The resulting thioether compound is further reacted with hydrazine hydrate to form the hydrazide derivative.

    Condensation Reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 3-phenoxybenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The chlorobenzyl and phenoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are used as antiparasitic agents.

    Hydrazide Derivatives: Compounds like isoniazid and hydralazine are known for their antimicrobial and antihypertensive properties, respectively.

Uniqueness

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole core with a chlorobenzyl and phenoxyphenyl group, linked through a thioether and hydrazide linkage. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds .

Properties

Molecular Formula

C29H23ClN4O2S

Molecular Weight

527.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H23ClN4O2S/c30-25-14-5-4-10-22(25)19-34-27-16-7-6-15-26(27)32-29(34)37-20-28(35)33-31-18-21-9-8-13-24(17-21)36-23-11-2-1-3-12-23/h1-18H,19-20H2,(H,33,35)/b31-18+

InChI Key

QKSCZKLTZOARMD-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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